Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate
Overview
Description
The compound is a derivative of pyrido[3,4-b]pyrazine, which is a type of bicyclic heterocyclic compound. These types of compounds often have interesting chemical and biological properties .
Molecular Structure Analysis
The compound has a pyrido[3,4-b]pyrazine core, which is a bicyclic structure with a pyridine ring fused to a pyrazine ring. It also has two ester groups (diethyl dicarboxylate) and an acetyl group attached to the core .Chemical Reactions Analysis
Pyrido[3,4-b]pyrazine derivatives can participate in a variety of chemical reactions, but the specific reactions would depend on the functional groups present in the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the diethyl dicarboxylate groups in your compound would likely make it more polar and potentially increase its solubility in polar solvents .Scientific Research Applications
Anticancer Applications
Research indicates that derivatives of 1,2-dihydropyrido[3,4-b]pyrazines, a group to which Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate belongs, exhibit significant antitumor activity. These compounds act as mitotic inhibitors, showing effectiveness against experimental neoplasms in mice and causing the accumulation of cells at mitosis. Notably, structural modifications in these compounds can influence their antitumor activity, underscoring the importance of this chemical framework in the development of potential anticancer agents (Temple et al., 1987); (Temple et al., 1983).
Synthesis of Novel Heterocyclic Compounds
In the context of synthetic chemistry, this compound serves as a precursor for various heterocyclic compounds. These include furo[3,2-e]pyrazolo[3,4-b]pyrazines and related structures. Such compounds have potential pharmacological applications and are of interest for further biological studies to explore their therapeutic potential (Kamal El‐Dean et al., 2018).
Photoluminescent Material Synthesis
In materials science, derivatives of Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate, such as 5,6-diethyl-pyrazine-2,3-dicarboxylic acid, are utilized in the synthesis of coordination polymers. These polymers exhibit interesting structural properties and strong fluorescent emissions, making them relevant for applications in photoluminescent materials (Li et al., 2012).
Corrosion Inhibition
One of the practical applications of pyrazine derivatives, including diethyl pyrazine-2,3-dicarboxylate, is in corrosion inhibition. This compound has been shown to significantly inhibit steel corrosion in sulfuric acid solutions, acting primarily as a cathodic inhibitor. Its effectiveness in protecting metal surfaces makes it an important compound in industrial applications (Bouklah et al., 2005).
Future Directions
properties
IUPAC Name |
diethyl 6-acetyl-5,8-dihydropyrido[3,4-b]pyrazine-7,7-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c1-4-22-13(20)15(14(21)23-5-2)8-11-12(17-7-6-16-11)9-18(15)10(3)19/h6-7H,4-5,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQAXLQLWDXRBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=NC=CN=C2CN1C(=O)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432964 | |
Record name | Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate | |
CAS RN |
264623-82-7 | |
Record name | Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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